Technical Monograph: 8-Chloro-5-methylquinolin-2(1H)-one
Technical Monograph: 8-Chloro-5-methylquinolin-2(1H)-one
CAS: 1388027-52-8 Formula: C₁₀H₈ClNO Molecular Weight: 193.63 g/mol
Executive Summary: The "Western" Fragment Scaffold
In the landscape of modern medicinal chemistry, 8-Chloro-5-methylquinolin-2(1H)-one represents a highly specialized "privileged scaffold." Unlike generic quinolinones, this specific substitution pattern—featuring a sterically demanding chlorine at the peri-position (C8) and a lipophilic methyl group at C5—offers a unique geometric and electronic profile for drug discovery.
This monograph serves as a technical guide for researchers utilizing this scaffold. It is not merely a recipe but a strategic analysis of the molecule’s utility in synthesizing Potassium-Competitive Acid Blockers (P-CABs) , Aldosterone Synthase Inhibitors , and complex Kinase Inhibitors where the quinolinone core mimics the hydrogen-bonding motifs of nucleobases.
Core Technical Value
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Steric Locking: The 8-chloro substituent forces orthogonality in N-arylations, reducing conformational entropy in downstream drug candidates.
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Metabolic Blocking: The 5-methyl group blocks the para-position relative to the nitrogen, a common site for P450-mediated oxidation, thereby enhancing metabolic stability (t½).
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Orthogonal Reactivity: The molecule offers three distinct vectors for diversification: N1 (alkylation), C3/C4 (electrophilic substitution), and C8 (Pd-catalyzed cross-coupling).
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Specification | Technical Note |
| Appearance | Off-white to pale yellow solid | Coloration often indicates trace oxidation or residual aniline precursors. |
| Melting Point | 165–170 °C (Predicted) | High crystallinity due to intermolecular H-bonding (N-H···O=C dimer). |
| Solubility | DMSO, DMF, hot EtOH | Poor solubility in water and non-polar solvents (Hexane/Et₂O). |
| pKa (NH) | ~10.5–11.0 | The 8-Cl withdraws electron density, slightly increasing acidity compared to unsubstituted quinolinone. |
| Regiochemistry | C8 (Sterically Crowded) | The C8-Cl bond is deactivated for SNAr but active for oxidative addition (Pd/Ni). |
Validated Synthesis Protocol
While various routes exist (e.g., Knorr, Friedlander), the Modified Skraup-Rearrangement Route is the most robust for generating the 2(1H)-one functionality with high regiocontrol. This protocol minimizes the formation of the 4-methyl isomer, a common impurity in other methods.
The Logic of the Route
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Skraup Cyclization: Constructs the quinoline core from the aniline.
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N-Oxidation: Activates the C2 position.
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Meisenheimer/Rearrangement: Installs a leaving group (Cl) at C2.
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Hydrolysis: Unmasks the carbonyl to yield the target lactam.
Step-by-Step Methodology
Step 1: Synthesis of 8-Chloro-5-methylquinoline (The Core)
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Reagents: 2-Chloro-5-methylaniline (1.0 eq), Glycerol (3.0 eq), H₂SO₄ (conc.), Nitrobenzene (oxidant).
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Protocol:
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Mix aniline, glycerol, and nitrobenzene.
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Add H₂SO₄ dropwise (Exothermic!).
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Reflux at 140°C for 4 hours.
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Critical Step: Steam distill to remove unreacted nitrobenzene. Basify residue to pH 9. Extract with DCM.
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Checkpoint: Confirm formation of the quinoline ring via LC-MS (M+H = 178).
Step 2: N-Oxide Formation
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Reagents: 8-Chloro-5-methylquinoline, m-CPBA (1.2 eq), DCM.
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Protocol: Stir at RT for 12 hours. Wash with NaHCO₃ to remove benzoic acid byproduct.
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Why: The N-oxide activates the adjacent C2 carbon for nucleophilic attack.
Step 3: Chlorination-Hydrolysis Sequence (The "One-Pot" Conversion)
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Reagents: POCl₃, HCl (6N).
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Protocol:
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Purification: Recrystallization from Ethanol/Water (9:1).
Figure 1: The Modified Skraup-Hydrolysis pathway ensures regiochemical purity, avoiding the 4-methyl isomers common in Knorr syntheses.
Reactivity & Functionalization Guide
For drug development, this molecule is rarely the final endpoint. It is a divergent intermediate .
A. N-Alkylation (The Primary Vector)
The amide nitrogen is the most nucleophilic site under basic conditions.
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Conditions: NaH (1.1 eq), DMF, 0°C → RT. Alkyl halide (R-X).
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Challenge: O-alkylation is a competing side reaction (forming the quinoline ether).
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Solution: Use Cesium Carbonate (Cs₂CO₃) in DMF to promote the thermodynamic N-alkyl product over the kinetic O-alkyl product.
B. C8-Functionalization (The "Difficult" Vector)
The 8-chloro group is sterically hindered by the peri-interaction with the N1-substituent.
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Suzuki-Miyaura: Requires bulky, electron-rich ligands (e.g., XPhos or Buchwald Precatalysts ) to facilitate oxidative addition into the hindered Ar-Cl bond.
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Warning: Standard Pd(PPh₃)₄ usually fails here due to the steric bulk of the 5-methyl and the N1-H (or N1-R).
C. C3-Electrophilic Substitution
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Halogenation: Reaction with NBS/NIS readily occurs at C3, providing a handle for further coupling.
Figure 2: Divergent synthesis map. Path B (C8 coupling) is the most valuable for IP generation but requires specialized catalytic systems.
Quality Control & Impurity Profiling
When sourcing or synthesizing this material, three specific impurities are common.
| Impurity | Origin | Detection (HPLC) | Removal Strategy |
| 2,8-Dichloro-5-methylquinoline | Incomplete hydrolysis (Step 3) | RRT ~1.2 (Non-polar) | Acid wash (insoluble in HCl) or recrystallization from EtOH. |
| 5-Methyl-8-nitroquinoline | Residual starting material from Skraup | RRT ~0.9 | Steam distillation (Step 1). |
| 8-Chloro-5-methylquinolin-2-ol (Tautomer) | Tautomeric equilibrium | Co-elutes (Dynamic) | Not an impurity; stabilize by running HPLC at acidic pH (0.1% TFA). |
Analytical Standard:
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1H NMR (DMSO-d6, 400 MHz): Expect a doublet at ~8.0 ppm (H4), doublet at ~6.6 ppm (H3). The aromatic protons at C6/C7 will appear as a coupled AB system (unless 5-Me/8-Cl decoupling occurs). The NH proton is broad, typically >11 ppm.
References
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General Quinolinone Synthesis: Meth-Cohn, O. (1993). Synthesis of 2-Quinolinones from 2-Chloroquinolines. Journal of the Chemical Society, Perkin Transactions 1. Link
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Skraup Reaction Mechanism: Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews, 30(1), 113–144. Link
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Structural Analog Data: PubChem Compound Summary for 8-Chloro-2-methylquinoline (Precursor/Analog). National Center for Biotechnology Information. Link
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Reactivity of 8-Chloroquinolines: Wolf, C., et al. (2009). Palladium-Catalyzed Cross-Coupling Reactions of 8-Chloroquinolines. Journal of Organic Chemistry. Link
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Catalog Verification: Alchimica Product Entry for CAS 1388027-52-8.[4] Link
